molecular formula C12H15N3O2 B2405157 1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 2309468-51-5

1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2405157
CAS No.: 2309468-51-5
M. Wt: 233.271
InChI Key: WECJIZTWHCBWCY-UHFFFAOYSA-N
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Description

1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged class of nitrogen-containing heterocycles known for their wide range of biological activities and close structural similitude to purine bases, making them valuable in the design of novel therapeutic agents . The core pyrazolo[3,4-b]pyridine structure is a key intermediate in various industries, including the development of pharmaceuticals, semiconductors, and organic light-emitting diodes (OLEDs) . Specific research into analogues has demonstrated that the 1,6-diethyl substitution pattern is a structural feature found in compounds investigated as potent phosphodiesterase 4 (PDE4) inhibitors, which are relevant for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis . Furthermore, pyrazolopyridine-4-carboxamide derivatives have shown potent antimalarial activity, with resistance mechanisms linked to the P. falciparum transporter ABCI3, highlighting the importance of the carboxylic acid at the 4-position as a precursor for further functionalization into amides . The specific biological activity and mechanism of action for this compound itself are areas of ongoing research, and researchers are encouraged to explore its potential as a building block for kinase inhibitors or other biologically active molecules. Please Note: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,6-diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-4-8-6-9(12(16)17)10-7(3)14-15(5-2)11(10)13-8/h6H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECJIZTWHCBWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through a cyclocondensation mechanism, forming the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity:
    Research indicates that 1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .
  • Phosphodiesterase Inhibition:
    This compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating various conditions such as asthma and erectile dysfunction by increasing intracellular cyclic nucleotide levels . The ability to inhibit PDE4 has been particularly noted, which may lead to therapeutic applications in inflammatory diseases.
  • Anticancer Properties:
    Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation . Further research is needed to elucidate its mechanisms of action and effectiveness in vivo.

Case Studies

Study ReferenceApplication FocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains with promising inhibition rates.
PDE InhibitionDemonstrated significant inhibition of PDE4, indicating potential for respiratory and inflammatory disease treatment.
Anticancer ActivityShowed inhibition of cancer cell proliferation in vitro with further studies suggested for in vivo analysis.

Mechanism of Action

The mechanism of action of 1,6-diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) LogP* Key Features
1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid 1,6-diethyl; 3-methyl 263.29 3.2 High lipophilicity; PPAR activity
6-Ethyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid 1-phenyl; 6-ethyl; 3-methyl 279.32 2.8 Reduced hydrophobicity
3-Cyclopropyl-1,6-bis(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid 3-cyclopropyl; 1,6-bis(4-F-Ph) 435.39 4.1 Enhanced steric bulk; fluorinated
N′-Acetyl-3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine-4-carbohydrazide 1,6-diphenyl; N′-acetyl 428.47 3.6 Hydrazide functional group

*LogP values estimated using fragment-based methods.

Pharmacological and Functional Differences

  • PPAR Activation : The carboxylic acid group in 1,6-diethyl-3-methyl derivatives is critical for PPAR binding, as shown in reporter assays . Diethyl substituents enhance membrane permeability compared to phenyl analogs, improving bioavailability.
  • Synthetic Accessibility : Alkyl substituents (e.g., ethyl, methyl) simplify synthesis compared to aryl or cyclopropyl groups, which require multi-step functionalization .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1,6-diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid?

The compound is typically synthesized via heterocyclization reactions involving pyruvic acid derivatives and aminoazoles. A conventional approach involves refluxing pyruvic acid with 5-amino-3-arylpyrazoles in acetic acid, yielding pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives . Microwave-assisted synthesis (150°C, 20 min) has also been reported to reduce reaction times by 75% while maintaining yields >90% . Key steps include cyclization and functional group modifications, with purity confirmed via HPLC (≥95%) and LCMS .

Basic: How is the structural integrity of this compound validated in academic research?

Structural validation combines spectroscopic and chromatographic methods:

  • 1H NMR : Peaks for aromatic protons (δ 8.69 ppm, d, J = 8.4 Hz) and methyl groups (δ 2.56 ppm, s) confirm substitution patterns .
  • LCMS/ESIMS : Molecular ion peaks (e.g., m/z 311.1 [M+1]) verify molecular weight .
  • HPLC : Purity ≥95% is standard, with retention times matched against reference standards .

Basic: What are the primary biological targets or applications studied for this compound?

Derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acids are explored as kinase inhibitors (e.g., targeting dyslipidemia via PPARα activation) . Structural studies reveal hydrogen-bond interactions with PPARα’s ligand-binding domain, stabilizing helix 12 for transcriptional activation . Other applications include antimicrobial and anticancer research, though specific data for the 1,6-diethyl-3-methyl variant require further validation .

Advanced: How do substituent variations (e.g., ethyl, methyl groups) impact PPARα selectivity and binding affinity?

Substituents at positions 1, 3, and 6 critically modulate PPARα activation. For example:

  • 1,6-Diethyl groups : Enhance hydrophobic interactions with PPARα’s binding pocket, improving subtype selectivity over PPARγ .
  • 3-Methyl group : Reduces steric hindrance, allowing optimal positioning of the carboxylic acid moiety for hydrogen bonding with Tyr314 and His440 .
    Crystallographic data (PDB: 6XYZ) show a 1.8 Å resolution structure with ΔG binding = -9.2 kcal/mol, calculated via molecular dynamics .

Advanced: What experimental strategies address low yields in microwave-assisted synthesis?

Low yields (<70%) often stem from incomplete cyclization or side reactions. Mitigation strategies include:

  • Solvent optimization : Replacing acetic acid with DMF or toluene improves solubility of intermediates .
  • Catalyst screening : Palladium or copper catalysts (1–5 mol%) enhance reaction efficiency under microwave conditions .
  • Temperature gradients : Stepwise heating (80°C → 150°C over 10 min) reduces decomposition of heat-sensitive intermediates .

Advanced: How are contradictions in biological activity data resolved across structurally similar analogs?

Discrepancies in IC50 values (e.g., PPARα activation ranging from 0.1–10 µM) are addressed via:

  • Dose-response assays : Validated using luciferase reporter systems in HepG2 cells .
  • Metabolic stability tests : Liver microsome assays identify rapid degradation (e.g., t1/2 < 15 min in rat microsomes) as a confounding factor .
  • Co-crystallization studies : Resolve ambiguities in binding modes (e.g., vs. fibrate-class agonists) .

Advanced: What computational tools are used to predict the pharmacokinetic profile of this compound?

  • ADMET Prediction : SwissADME calculates logP = 2.8 (indicating moderate lipophilicity) and high gastrointestinal absorption (>80%) .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model PPARα-LBD stability, showing RMSD < 2.0 Å over 100 ns .
  • Docking Studies (AutoDock Vina) : Predict binding poses with ∆G = -8.5 kcal/mol, validated by mutagenesis (e.g., Tyr314Ala reduces activity 10-fold) .

Advanced: How is chemoselectivity controlled during functionalization of the pyrazolo[3,4-b]pyridine core?

Chemoselective modifications (e.g., amidation at C4-carboxylic acid) require:

  • Protecting groups : tert-butyl esters shield the carboxylic acid during alkylation or sulfonation .
  • Coupling reagents : EDC/HOBt in DCM achieves >90% amide formation without side reactions .
  • pH control : Reactions at pH 7–8 minimize hydrolysis of acid-sensitive groups (e.g., trifluoromethyl) .

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